N-(2-bromophenyl)thian-4-amine
Description
N-(2-bromophenyl)thian-4-amine is a sulfur-containing aromatic amine characterized by a tetrahydrothiopyran (thian) ring substituted with a 2-bromophenyl group at the nitrogen atom.
Properties
Molecular Formula |
C11H14BrNS |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(2-bromophenyl)thian-4-amine |
InChI |
InChI=1S/C11H14BrNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
JLYRHPHAGKKEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)thian-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)thian-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-bromophenyl)thian-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)thian-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . In cancer cells, it can induce apoptosis by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(2-bromophenyl)thian-4-amine and related bromophenylamine derivatives:
Key Observations:
- Substituent Position : Ortho-substituted bromine in this compound likely reduces molecular symmetry compared to para-isomers, affecting melting points and solubility .
- Ring Systems : Thian rings (saturated thiopyran) offer conformational flexibility, whereas thiazole or thiophene derivatives (e.g., ) provide aromaticity and π-conjugation, relevant for optoelectronic applications .
Biological Activity
N-(2-bromophenyl)thian-4-amine is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound features a thian-4-amine moiety and a bromophenyl group, contributing to its unique reactivity and interactions with biological systems. The molecular formula of this compound is C_{11}H_{10}BrN_{1}S, with a molecular weight of approximately 256.16 g/mol. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 2-bromobenzyl chloride with thian-4-amine under basic conditions, often using solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with various biological macromolecules, including enzymes and receptors. These interactions can modulate biological pathways, suggesting potential applications in drug development .
This compound may bind to specific enzymes or receptors, influencing their activity. For instance, it has been suggested that this compound could interact with neurotransmitter receptors involved in neurological processes . The presence of the bromine atom enhances its electrophilic properties, which is crucial for its reactivity in biological systems.
Case Studies and Research Findings
- Antiproliferative Activity : Studies have shown that derivatives of thiazole compounds exhibit antiproliferative activity against various cancer cell lines. For example, related compounds have demonstrated selective action towards human glioblastoma cells while showing low toxicity to normal cells . This indicates that this compound might share similar properties.
- Enzyme Inhibition : Research on thiazole derivatives has highlighted their potential as enzyme inhibitors. For instance, compounds similar to this compound have been tested for their inhibitory effects on carbonic anhydrase enzymes, revealing IC50 values in the nanomolar range . Such findings suggest that this compound could also exhibit enzyme inhibition properties.
- Cytotoxicity Studies : Cytotoxicity assays conducted on related thiazole compounds indicate varying degrees of effectiveness against cancer cell lines such as A549 and HeLa . The results from these studies provide a foundation for evaluating the cytotoxic potential of this compound.
Comparative Analysis
The following table compares this compound with its analogs based on structural features and biological activities:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Thian derivative | Contains bromine at the ortho position |
| N-(2-fluorophenyl)thian-4-amine | Fluorinated analog | Fluorine enhances stability and lipophilicity |
| N-(3-bromophenyl)thian-4-amine | Isomeric variant | Bromine at the meta position |
| N-(phenyl)thian-4-amine | Non-halogenated variant | Lacks halogen substitution |
This comparison highlights how the specific placement of the bromine atom influences both reactivity and biological interactions compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
